molecular formula C14H22N2O3S B10889928 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine

1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine

Cat. No.: B10889928
M. Wt: 298.40 g/mol
InChI Key: OQOUMEQXCSPXEW-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Reaction Time: Several hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives without the sulfonyl group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The ethylsulfonyl and methoxybenzyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific target being studied.

Comparison with Similar Compounds

    1-(Ethylsulfonyl)piperazine: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.

    4-(4-Methoxybenzyl)piperazine:

    1-(Methylsulfonyl)-4-(4-methoxybenzyl)piperazine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness: 1-(Ethylsulfonyl)-4-(4-methoxybenzyl)piperazine is unique due to the presence of both the ethylsulfonyl and methoxybenzyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C14H22N2O3S/c1-3-20(17,18)16-10-8-15(9-11-16)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3

InChI Key

OQOUMEQXCSPXEW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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